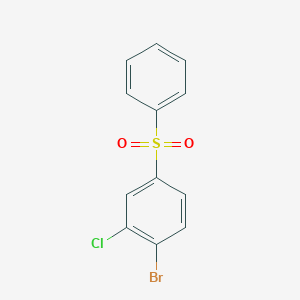

4-Bromo-3-chlorophenyl phenyl sulfone

描述

FT-IR Spectroscopy

The Fourier-transform infrared (FT-IR) spectrum of 4-bromo-3-chlorophenyl phenyl sulfone exhibits key absorptions at:

- 1,320–1,150 cm⁻¹ : Asymmetric and symmetric S=O stretching vibrations.

- 1,080–1,020 cm⁻¹ : C–S bond stretching.

- 550–500 cm⁻¹ : C–Br and C–Cl bending modes.

Table 2: Representative FT-IR peaks for 4-bromo-3-chlorophenyl phenyl sulfone.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1,305 | νₐ(S=O) |

| 1,145 | νₛ(S=O) |

| 1,065 | ν(C–S) |

| 525 | δ(C–Br) |

| 510 | δ(C–Cl) |

NMR Spectroscopy

1H NMR (400 MHz, CDCl₃):

- δ 7.8–7.6 (m, 4H, aromatic protons ortho to sulfonyl group).

- δ 7.5–7.3 (m, 5H, substituted phenyl ring protons).

- δ 7.2–7.0 (m, 2H, bromine- and chlorine-adjacent protons).

13C NMR (100 MHz, CDCl₃):

UV-Vis Spectroscopy

The UV-Vis spectrum in acetonitrile shows absorption maxima at λₘₐₓ = 265 nm (π→π* transition of the aromatic system) and a weaker band at 310 nm (n→π* transition of the sulfonyl group).

Mass Spectrometric Fragmentation Patterns

Atmospheric pressure chemical ionization (APCI) mass spectrometry reveals a molecular ion cluster at m/z 318/320/322 ([M+H]⁺), corresponding to isotopic contributions from ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl. Key fragmentation pathways include:

- Loss of SO₂ (m/z 238/240/242 ).

- Cleavage of the C–Br bond (m/z *239/241).

- Formation of stable aryl cations at m/z *77 (C₆H₅⁺).

Table 3: Major fragments observed in APCI-MS.

| m/z | Fragment Ion |

|---|---|

| 318 | [M+H]⁺ (⁷⁹Br, ³⁵Cl) |

| 320 | [M+H]⁺ (⁸¹Br, ³⁵Cl) |

| 238 | [M+H–SO₂]⁺ |

| 77 | C₆H₅⁺ |

Computational Chemistry Studies

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict a HOMO–LUMO gap of 5.2 eV , indicating moderate electronic stability. The HOMO is localized on the halogen-substituted phenyl ring, while the LUMO resides on the sulfonyl group and adjacent aromatic system.

Electrostatic potential maps highlight regions of high electron density near the sulfonyl oxygen atoms (negative potential) and the halogens (positive potential). These features influence reactivity in nucleophilic substitution and Suzuki-Miyaura coupling reactions.

Molecular orbital analysis further reveals that the sulfonyl group reduces aromaticity in the bridging phenyl ring, increasing susceptibility to electrophilic attack.

属性

分子式 |

C12H8BrClO2S |

|---|---|

分子量 |

331.61 g/mol |

IUPAC 名称 |

4-(benzenesulfonyl)-1-bromo-2-chlorobenzene |

InChI |

InChI=1S/C12H8BrClO2S/c13-11-7-6-10(8-12(11)14)17(15,16)9-4-2-1-3-5-9/h1-8H |

InChI 键 |

WSTJUPJOFVOTET-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)Br)Cl |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry

4-Bromo-3-chlorophenyl phenyl sulfone has been investigated for its therapeutic potential, particularly in pain management and anti-inflammatory applications.

Case Study: Analgesic Activity

A study synthesized derivatives of 4-bromo-3-chlorophenyl phenyl sulfone to evaluate their analgesic properties. The compounds were tested for their efficacy in reducing pain through established pharmacological models, such as the writhing and hot plate tests. The results indicated that some derivatives exhibited significant analgesic effects, suggesting potential for development as new pain relief medications .

Mechanism of Action

Molecular docking studies have shown that these compounds may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in pain and inflammation pathways. This inhibition could lead to reduced production of pro-inflammatory mediators, making these compounds promising candidates for anti-inflammatory drug development .

Anticancer Research

The compound has also been explored for its anticancer properties. Research indicates that derivatives of 4-bromo-3-chlorophenyl phenyl sulfone can selectively inhibit the proliferation of tumor cells while sparing normal cells.

Case Study: Tumor Cell Proliferation Inhibition

In vitro studies demonstrated that certain analogs of this compound significantly inhibited the growth of various cancer cell lines, such as MCF-7 (breast cancer) and LnCaP (prostate cancer). The mechanism involves inducing apoptosis in cancer cells, which highlights its potential as a therapeutic agent in oncology .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of 4-bromo-3-chlorophenyl phenyl sulfone and its derivatives. These compounds have shown activity against various bacterial strains.

Case Study: Antibacterial Efficacy

In studies assessing the antibacterial effects of related sulfonamides, it was found that these compounds could effectively inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus. The mechanism likely involves interference with bacterial folic acid synthesis, a common pathway targeted by sulfonamide antibiotics.

Industrial Applications

Beyond medicinal uses, 4-bromo-3-chlorophenyl phenyl sulfone serves as an important intermediate in the synthesis of specialty chemicals.

Synthesis of Other Compounds

The compound can be used to synthesize various biaryl methyl sulfones and other complex organic molecules through coupling reactions. These synthesized compounds are valuable in developing agrochemicals and pharmaceuticals .

Summary Table of Applications

相似化合物的比较

Substituent Influence on Reactivity

- Fluorine’s smaller size may reduce steric hindrance compared to chlorine, enhancing reactivity in electrophilic substitutions .

- 4-Chlorophenyl methyl sulfone (C₇H₇ClO₂S, CAS 95-57-7): The absence of bromine and a methyl group (vs. phenyl) simplifies the structure, lowering molecular weight (190.65 g/mol) and likely increasing solubility in polar solvents. Methyl sulfones exhibit lower steric hindrance, enabling faster bromine addition reactions compared to bulkier aryl sulfones .

- Phenyl styryl sulfone : shows that phenyl substituents on sulfones create significant steric hindrance, slowing bromine addition by 50% compared to methyl analogs. For 4-bromo-3-chlorophenyl phenyl sulfone, the combined bulk of bromine and chlorine may further inhibit such reactions .

Steric and Conformational Behavior

In protein-binding studies, sulfones like 10e () adopt distinct cis/trans conformations depending on substituent interactions. The bromo and chloro groups in 4-bromo-3-chlorophenyl phenyl sulfone may force the sulfonyl group into a stacked orientation, reducing flexibility and altering binding affinities compared to mono-halogenated analogs .

Data Tables

Table 1: Comparison of Key Sulfone Derivatives

Table 2: Reactivity Trends in Sulfones ()

| Compound | Relative Bromine Addition Rate | Steric Hindrance Level |

|---|---|---|

| Methyl styryl sulfone | 1.0 (reference) | Low |

| Phenyl styryl sulfone | 0.5 | High |

| 4-Bromo-3-chlorophenyl phenyl sulfone (inferred) | ~0.3–0.4 | Very High |

常见问题

Q. What synthetic methodologies are effective for preparing 4-Bromo-3-chlorophenyl phenyl sulfone?

The synthesis of aryl sulfones typically involves oxidation of thioethers (e.g., using hydrogen peroxide or mCPBA) or coupling reactions between sulfonyl chlorides and aryl halides via Ullmann or Suzuki-Miyaura reactions. For structurally similar bis(aminophenoxy phenyl)sulfones, nucleophilic aromatic substitution of sulfonated intermediates with halogenated aryl precursors has been employed . Specific to bromo-chloro derivatives, regioselective halogenation or stepwise functionalization of pre-sulfonated aromatic rings may be required to achieve precise substitution patterns.

Q. How can spectroscopic techniques confirm the purity and structure of 4-Bromo-3-chlorophenyl phenyl sulfone?

- NMR : H and C NMR can identify substituent positions through chemical shifts (e.g., deshielding effects from electron-withdrawing sulfonyl groups and halogens). For example, sulfone protons in related compounds like 4-Bromophenyl methyl sulfone appear as distinct singlets .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, while fragmentation patterns distinguish between bromine/chlorine isotopes.

- IR Spectroscopy : Strong S=O stretching vibrations (~1300–1150 cm) and C-Br/C-Cl stretches (~550–600 cm) validate functional groups .

Q. What purification strategies are optimal for isolating 4-Bromo-3-chlorophenyl phenyl sulfone?

Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane eluents is effective. For halogenated sulfones, fractional crystallization may exploit differences in solubility due to halogen electronegativity .

Advanced Research Questions

Q. How do bromo and chloro substituents influence the electronic properties of phenyl phenyl sulfones?

Bromine and chlorine are electron-withdrawing groups that polarize the sulfone’s aromatic system, enhancing electrophilicity at specific positions. Computational studies (e.g., DFT) reveal that substituents alter HOMO/LUMO distributions, affecting reactivity in cross-coupling reactions. For example, in sulfonamide derivatives, halogen positioning directs regioselectivity in nucleophilic substitution . Cyclic voltammetry can quantify redox behavior, with sulfones showing distinct reduction potentials based on substituent electronegativity .

Q. What role do sulfone derivatives play in proton exchange membranes (PEMs) for fuel cells?

Sulfone-containing polymers exhibit high thermal stability and low methanol permeability, critical for PEMs. The sulfonyl group’s polarity facilitates proton conduction via water-mediated mechanisms. Research on bis(4-chlorophenyl) sulfone analogs demonstrates their utility in sulfonated poly(ether sulfone) copolymers, which maintain conductivity (~0.1 S/cm) under low humidity .

Q. How can computational modeling resolve contradictions in experimental vs. theoretical data for sulfone derivatives?

Discrepancies in radical cation stability (e.g., dimer radical ions in diphenyl sulfones) arise from solvent effects and sulfone polarity. Hybrid functionals (e.g., BHandHLYP) improve accuracy in modeling charge distribution and SOMO/HOMO energy levels. For 4-Bromo-3-chlorophenyl phenyl sulfone, molecular dynamics simulations can predict solvation effects on spectroscopic properties .

Q. What analytical challenges arise in quantifying trace sulfone derivatives in complex matrices?

LC-MS/MS with multiple reaction monitoring (MRM) is preferred for sensitivity. For example, phenyl vinyl sulfone quantification in pharmaceuticals requires optimized ionization parameters (e.g., ESI+ mode) and column selection (C18 with 0.1% formic acid) to resolve sulfones from co-eluting impurities .

Key Considerations

- Contradictions : Experimental vs. computational data discrepancies (e.g., radical ion stability) highlight the need for solvent-environment-aware modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。